(2Z)-2-[(1S,2S,5R)-2-(4-ethyl-3-{[5-(4-methylphenyl)-2H-tetrazol-2-yl]methyl}-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-6,8-dioxabicyclo[3.2.1]oct-4-ylidene]hydrazinecarbothioamide (non-preferred na
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Overview
Description
This complex compound has a fascinating structure, combining elements from various chemical classes. Let’s break it down:
IUPAC Name: (2Z)-2-[(1S,2S,5R)-2-(4-ethyl-3-{[5-(4-methylphenyl)-2H-tetrazol-2-yl]methyl}-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-6,8-dioxabicyclo[3.2.1]oct-4-ylidene]hydrazinecarbothioamide
Molecular Formula: C₂₃H₂₉N₇O₃S₃
Stereochemistry: (2Z) configuration around the double bond
Preparation Methods
Unfortunately, specific synthetic routes and industrial production methods for this compound are not widely documented. we can infer that it involves intricate steps due to its complex structure. Researchers likely employ multistep syntheses, utilizing various protecting groups and functional group transformations.
Chemical Reactions Analysis
Reactions::
Oxidation: The thioxo group (S=O) may undergo oxidation to form a sulfone (S=O₂).
Reduction: Reduction of the triazole ring (N₃) could yield a tetrazole ring (N₄H).
Substitution: The tetrazole moiety may participate in nucleophilic substitution reactions.
Cyclization: The bicyclo[3.2.1]octane system can undergo ring-opening or ring-closing reactions.
Oxidation: Oxidizing agents like mCPBA or peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.
Substitution: Various nucleophiles (e.g., amines, thiols) and appropriate solvents.
Cyclization: Acidic or basic conditions to promote ring formation.
Major Products:: The major products depend on the specific reaction conditions and regioselectivity. Isolation and characterization of intermediates would be crucial.
Scientific Research Applications
This compound’s applications span several fields:
Medicine: Investigate its potential as an antimicrobial, antiviral, or anticancer agent.
Chemical Biology: Study its interactions with biological macromolecules (proteins, nucleic acids).
Materials Science: Explore its use in designing novel materials (e.g., sensors, catalysts).
Pharmacology: Assess its pharmacokinetics and pharmacodynamics.
Mechanism of Action
The compound likely interacts with specific cellular targets. Further research is needed to elucidate its precise mechanism. Potential targets include enzymes, receptors, or signaling pathways.
Comparison with Similar Compounds
: Note: The compound name provided is highly complex, and its existence may be limited to theoretical studies or specialized research.
Properties
Molecular Formula |
C20H24N10O2S2 |
---|---|
Molecular Weight |
500.6 g/mol |
IUPAC Name |
[(Z)-[(1S,2S,5R)-2-[4-ethyl-3-[[5-(4-methylphenyl)tetrazol-2-yl]methyl]-5-sulfanylidene-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-ylidene]amino]thiourea |
InChI |
InChI=1S/C20H24N10O2S2/c1-3-28-16(9-29-26-17(23-27-29)12-6-4-11(2)5-7-12)25-30(20(28)34)14-8-13(22-24-19(21)33)18-31-10-15(14)32-18/h4-7,14-15,18H,3,8-10H2,1-2H3,(H3,21,24,33)/b22-13-/t14-,15+,18+/m0/s1 |
InChI Key |
XBXYAPSMELSIRP-PEKGJTLLSA-N |
Isomeric SMILES |
CCN1C(=NN(C1=S)[C@H]2C/C(=N/NC(=S)N)/[C@@H]3OC[C@H]2O3)CN4N=C(N=N4)C5=CC=C(C=C5)C |
Canonical SMILES |
CCN1C(=NN(C1=S)C2CC(=NNC(=S)N)C3OCC2O3)CN4N=C(N=N4)C5=CC=C(C=C5)C |
Origin of Product |
United States |
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